molecular formula C17H13N3O B11180671 N,N-bis(cyanomethyl)biphenyl-4-carboxamide

N,N-bis(cyanomethyl)biphenyl-4-carboxamide

Cat. No.: B11180671
M. Wt: 275.30 g/mol
InChI Key: IGVQXMLVFDKHLQ-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)biphenyl-4-carboxamide is an organic compound that belongs to the class of biphenyl carboxamides This compound is characterized by the presence of two cyanomethyl groups attached to the nitrogen atoms and a carboxamide group attached to the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)biphenyl-4-carboxamide typically involves the cyanoacetylation of amines. One common method is the reaction of biphenyl-4-carboxylic acid with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The cyanomethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce reduced amide compounds.

Scientific Research Applications

N,N-bis(cyanomethyl)biphenyl-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential anticancer and antimicrobial activities.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: Its interactions with various biological targets make it useful for studying enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase by binding to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine and butyrylcholine . This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)biphenyl-4-carboxamide is unique due to the presence of both cyanomethyl and carboxamide groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-phenylbenzamide

InChI

InChI=1S/C17H13N3O/c18-10-12-20(13-11-19)17(21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,12-13H2

InChI Key

IGVQXMLVFDKHLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N(CC#N)CC#N

Origin of Product

United States

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